(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide
Overview
Description
(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide (also known as R-OPT or R-2-OPT) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a member of the thiazolidinecarboxamide family and is composed of a thiazolidine ring, an oxo group, and a propynyl group. R-2-OPT has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Environmental Monitoring
SHIP-2a has been utilized in environmental monitoring, particularly in the detection and analysis of harmful algal blooms (HABs) in coastal waters. The compound’s sensitivity to specific biological markers allows for the identification of HABs, which are a significant environmental concern due to their impact on water quality, marine life, and human health .
Maritime Security
In maritime security, SHIP-2a contributes to the development of satellite-based detection systems for ships. These systems are crucial for monitoring maritime traffic, detecting illegal fishing, and enhancing border security. The compound’s properties enable the creation of more accurate and reliable detection algorithms .
Medical Research
SHIP-2a plays a vital role in medical research, particularly in the study of cystathionine γ-lyase (CSE) selective inhibitors. These inhibitors have potential therapeutic applications in treating diseases related to the dysregulation of reactive sulfur species (RSS), such as inflammation and vasodilation .
Antioxidant Development
The compound is instrumental in the development of antioxidants. Research has shown that CSE, which SHIP-2a inhibits, can create powerful antioxidants from several substrates. These antioxidants are capable of scavenging harmful biomarkers of oxidative stress, thus preventing protein crosslinking and contributing to cellular defense mechanisms .
Cancer Therapy
In cancer therapy, SHIP-2a’s inhibition of CSE has been linked to the modulation of hydrogen sulfide (H2S) biosynthesis. H2S plays multifunctional roles in cellular energetics, redox status, DNA methylation, and protein modification, all of which are critical in cancer pathophysiology and treatment strategies .
Toxicology and Heavy Metal Detoxification
SHIP-2a is also relevant in toxicology, particularly in the context of heavy metal detoxification. The compound’s interaction with enzymes that produce RSS provides insights into cellular defense mechanisms against toxic heavy metals and oxidative stress, offering potential pathways for detoxification .
properties
IUPAC Name |
(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQVHWJNCRXGP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)[C@@H]1CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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